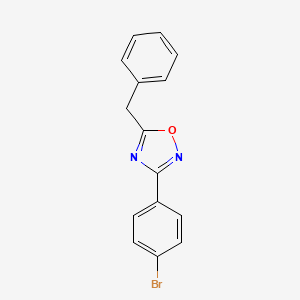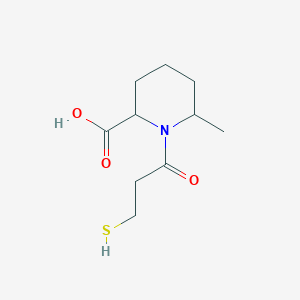![molecular formula C15H16N4 B1274094 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 56344-53-7](/img/structure/B1274094.png)
7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Übersicht
Beschreibung
7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound known for its inhibitory effects on the hepatitis C virus (HCV) protease . This compound is part of the pyrrolopyrimidine family, which is characterized by a fused pyrrole and pyrimidine ring system. The presence of benzyl and dimethyl groups enhances its biological activity and specificity.
Wissenschaftliche Forschungsanwendungen
7-Benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird für seine inhibitorischen Wirkungen auf Enzyme und Proteine untersucht.
Medizin: Wird für sein Potenzial als antivirales Mittel, insbesondere gegen Hepatitis-C-Virus, untersucht.
Industrie: Wird bei der Entwicklung neuer Arzneimittel und chemischer Produkte eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 7-Benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amin beinhaltet die Bindung an die aktive Stelle der Hepatitis-C-Virus-Protease, wodurch die Enzymaktivität gehemmt wird. Diese Hemmung verhindert die Replikation des Virus und macht es zu einem potenziellen antiviralen Mittel . Die molekularen Ziele umfassen das Protease-Enzym, und die beteiligten Pfade stehen im Zusammenhang mit der Virusreplikation und der Proteinsynthese.
Wirkmechanismus
Target of Action
The primary target of 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is the Hepatitis C Virus (HCV) . It acts as an inhibitor, disrupting the virus’s ability to replicate and spread.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the replication of the HCV . By inhibiting the virus, the compound disrupts these pathways, preventing the virus from spreading and causing further damage.
Pharmacokinetics
Like many similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties likely play a significant role in its bioavailability and overall effectiveness .
Result of Action
The result of the compound’s action is a reduction in the replication and spread of the HCV . This can lead to a decrease in the severity of the disease and potentially contribute to the elimination of the virus from the body.
Biochemische Analyse
Cellular Effects
The effects of 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to interfere with the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation processes . This compound’s ability to affect such critical pathways highlights its potential in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it acts as an ATP-competitive inhibitor, selectively inhibiting PKB over PKA . This selective inhibition is essential for its potential use in targeted therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that it remains stable under normal storage conditions . Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that it can lead to significant changes in cellular processes over extended periods .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, it plays a role in the PI3K-PKB signaling pathway, promoting cell proliferation and survival . These interactions are vital for understanding its metabolic effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions affect its localization and accumulation, which are crucial for its biological activity . Understanding these processes is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct it to particular organelles, influencing its function and activity . This subcellular localization is critical for its role in cellular processes and potential therapeutic applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7-Benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amin umfasst in der Regel mehrstufige organische ReaktionenDie Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Ethanol und Katalysatoren, um die Reaktionen zu erleichtern .
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion dieser Verbindung die großtechnische Synthese unter Verwendung von automatisierten Reaktoren und kontinuierlichen Durchflusssystemen umfassen. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten, wobei oft Temperaturregelung, Druckregelung und die Verwendung von hochreinen Reagenzien zum Einsatz kommen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
7-Benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen einführen.
Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Wasserstoffatome hinzufügen.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid in sauren Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Palladiumkatalysator.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Ketone oder Carbonsäuren liefern, während die Reduktion Alkohole oder Amine liefern kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
7-Benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol: Ähnliche Struktur, aber mit einer Hydroxylgruppe anstelle einer Aminogruppe.
5,6-Dimethyl-7-(phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amin: Ähnliche Struktur mit geringfügigen Variationen in den Substituenten.
Einzigartigkeit
Die Einzigartigkeit von 7-Benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amin liegt in seiner spezifischen inhibitorischen Wirkung gegen die Hepatitis-C-Virus-Protease, die bei anderen ähnlichen Verbindungen nicht üblich ist. Seine spezifische Struktur ermöglicht eine hohe Bindungsaffinität und Selektivität, was es zu einer wertvollen Verbindung für die antivirale Forschung macht .
Eigenschaften
IUPAC Name |
7-benzyl-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-10-11(2)19(8-12-6-4-3-5-7-12)15-13(10)14(16)17-9-18-15/h3-7,9H,8H2,1-2H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJFFHQKDQYWCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)N)CC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388205 | |
| Record name | 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56344-53-7 | |
| Record name | 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


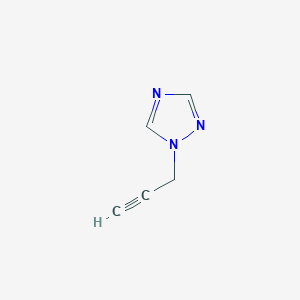
![4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1274014.png)

![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)
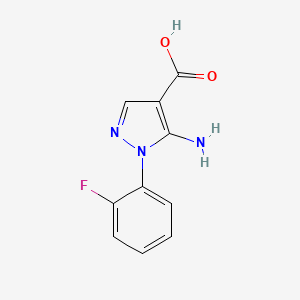


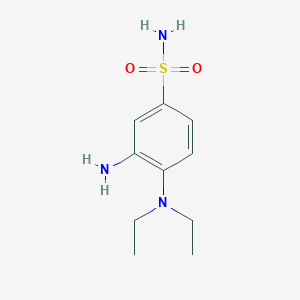
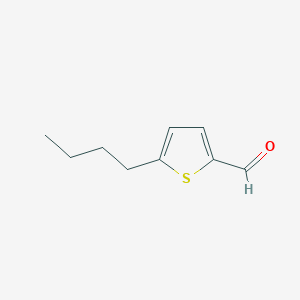
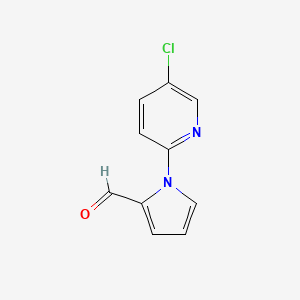
![4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274048.png)
